molecular formula C12H13N3O3S2 B2928502 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-47-6

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2928502
CAS No.: 941879-47-6
M. Wt: 311.37
InChI Key: KSUOPBDVBLQAOA-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative known for its diverse biological activities. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research fields, including medicinal chemistry and drug development .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This interaction results in a remarkable binding affinity against FP-2 and FP-3 enzymes . The binding of the compound to these enzymes inhibits their activity, thereby disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes disrupts the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction . The downstream effects of this disruption include the prevention of the parasite’s growth and multiplication, ultimately leading to its death .

Result of Action

The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s growth and multiplication . This leads to a decrease in the number of parasites in the host’s body, alleviating the symptoms of malaria and potentially leading to the elimination of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other compounds or drugs in the body can influence the compound’s metabolism and excretion, potentially affecting its bioavailability and therapeutic effect .

Biochemical Analysis

Biochemical Properties

It has been found that thiazole derivatives have shown promising inhibitory potential against enzymes such as Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 . This suggests that 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide may interact with these enzymes and potentially others, affecting their function and the biochemical reactions they catalyze.

Cellular Effects

Some thiazole derivatives have been found to exhibit potent cytotoxic activity against various human tumor cell lines . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known activities of similar thiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide typically involves the reaction of 4-methylbenzenesulfonamide with a thiazole derivative under specific conditions. The process includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide stands out due to its specific inhibitory effects on Plasmodium falciparum enzymes and its potential as an antimalarial agent. Its ability to induce apoptosis and disrupt mitochondrial function also makes it unique among thiazole derivatives .

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOPBDVBLQAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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